molecular formula C11H10BrIN2 B8154324 1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole

1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole

Cat. No.: B8154324
M. Wt: 377.02 g/mol
InChI Key: QQXINBVBSDLJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine and iodine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone and hydrazine hydrate.

    Formation of Intermediate: The reaction of 4-bromoacetophenone with hydrazine hydrate forms 1-(4-bromophenyl)ethylhydrazine.

    Cyclization: The intermediate undergoes cyclization with iodine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrazoles.

Scientific Research Applications

1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can influence various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(1-(4-Bromophenyl)ethyl)-4-chloro-1H-pyrazole
  • 1-(1-(4-Bromophenyl)ethyl)-4-fluoro-1H-pyrazole
  • 1-(1-(4-Bromophenyl)ethyl)-4-methyl-1H-pyrazole

Uniqueness: 1-(1-(4-Bromophenyl)ethyl)-4-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its analogs. This dual halogenation can enhance its potency and selectivity in various applications.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIN2/c1-8(15-7-11(13)6-14-15)9-2-4-10(12)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXINBVBSDLJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.